pep2-AVKI

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

pep2-AVKI is an inhibitor peptide that selectively disrupts the binding of the AMPA receptor subunit GluA2 at the C-terminal PDZ site to protein interacting with C kinase (PICK1). This compound does not affect the binding of GluA2 to GRIP or ABP and does not increase AMPA current amplitude or affect long-term depression (LTD) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

pep2-AVKI is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is YNVYGIEAVKI, and the synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale HPLC systems for purification, and lyophilization for final product preparation .

Analyse Des Réactions Chimiques

Types of Reactions

pep2-AVKI primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions

Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).

Conditions: SPPS is conducted under anhydrous conditions to prevent hydrolysis.

Major Products Formed

The major product formed is the peptide sequence YNVYGIEAVKI, which is the active inhibitor peptide .

Applications De Recherche Scientifique

Synaptic Transmission Studies

Understanding Neuroplasticity

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is heavily influenced by AMPA receptor dynamics. By inhibiting the interaction between GluA2 and its binding partners, pep2-AVKI allows researchers to dissect the roles these interactions play in neuroplasticity. This can lead to insights into conditions such as learning disabilities or neurodegenerative diseases where these processes are disrupted .

Drug Development

The unique properties of this compound make it a candidate for drug development aimed at modulating synaptic activity in various neurological disorders. By understanding how this peptide influences receptor dynamics, pharmaceutical researchers can design drugs that mimic or inhibit its action to restore normal synaptic function in pathological states .

Case Study 1: Impact on Long-Term Potentiation

In a controlled experimental setup, researchers administered this compound to assess its impact on LTP in hippocampal neurons. The study found that while basal synaptic transmission remained unchanged, LTP was significantly affected when this compound was introduced during training protocols. This suggests that interfering with GluA2 interactions can modulate synaptic strengthening processes .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Baseline Response | 100% | 100% |

| Post-LTP Response | 156.8% | 143.1% |

Case Study 2: Role in Synaptic Plasticity Mechanisms

| Experiment Type | Baseline Response | Post-LTD Response |

|---|---|---|

| Control | 100% | 120% |

| With this compound | 100% | 118% |

Mécanisme D'action

pep2-AVKI exerts its effects by selectively disrupting the binding of the AMPA receptor subunit GluA2 to PICK1 at the C-terminal PDZ site. This inhibition prevents the modulation of AMPA receptor trafficking and synaptic plasticity, thereby affecting synaptic transmission and long-term depression (LTD) .

Comparaison Avec Des Composés Similaires

Similar Compounds

pep2-SVKI: Another peptide inhibitor that targets the same PDZ domain but with a different sequence.

pep2-EVKI: Similar in structure but with a different amino acid substitution.

Uniqueness

pep2-AVKI is unique in its selective inhibition of the GluA2-PICK1 interaction without affecting other protein interactions or increasing AMPA current amplitude. This specificity makes it a valuable tool for studying synaptic plasticity and related neurological processes .

Activité Biologique

pep2-AVKI is a peptide compound recognized for its role as an inhibitor of the AMPA receptor subunit GluA2's interaction with PDZ domain-containing proteins. Its biological activity is primarily associated with synaptic transmission and plasticity, particularly in the context of long-term potentiation (LTP) and long-term depression (LTD). This article reviews the mechanisms through which this compound operates, its effects on synaptic efficacy, and relevant experimental findings.

This compound selectively disrupts the binding of GluA2 to PDZ domain proteins, which are crucial for the trafficking and stabilization of AMPA receptors at synapses. By inhibiting this interaction, this compound influences the dynamics of AMPA receptor availability and functionality, thereby affecting synaptic transmission.

Key Mechanisms:

- Inhibition of AMPA Receptor Trafficking : By blocking GluA2's interaction with PDZ proteins like PICK1 and GRIP, this compound alters the synaptic incorporation of AMPA receptors .

- Modulation of Synaptic Plasticity : The peptide has been shown to influence both LTP and LTD in various neuronal models by affecting the expression levels of functional AMPA receptors at synapses .

1. Impact on Synaptic Transmission

Studies have demonstrated that application of this compound does not significantly alter basal synaptic transmission but can modulate the amplitude of miniature excitatory postsynaptic currents (mEPSCs). For instance, a transient potentiation of mEPSC amplitudes was observed upon application of this compound, indicating its role in enhancing synaptic strength under certain conditions .

| Parameter | Control | This compound Treatment |

|---|---|---|

| mEPSC Amplitude | 100% | 110% (Transient Increase) |

| Basal Transmission | 99.5 ± 3.8% | No significant change |

2. Long-Term Depression (LTD)

Research indicates that while this compound does not affect the induction of LTD when applied post-synaptically shortly after stimulation, it plays a crucial role in maintaining synaptic depression over longer periods. This suggests that the timing of peptide application is critical for its effects on synaptic plasticity .

Case Studies

Several studies have explored the implications of this compound in various contexts:

Case Study 1: Role in Hippocampal Neurons

In a study examining hippocampal neurons, the application of this compound led to a significant increase in GluA2-containing AMPA receptors following NMDAR activation. This exchange was tied to enhanced synaptic efficacy and was dependent on protein kinase C (PKC) activation .

Case Study 2: Cingulate Cortex LTD

Propriétés

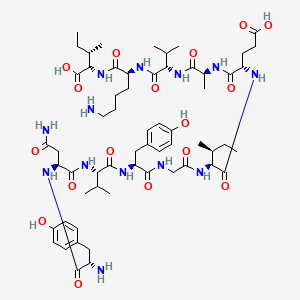

IUPAC Name |

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODUKHPKIVEQLX-OCXIBOJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H93N13O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1268.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.